Ethyl aminoacetate hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2-ethoxy-2-oxoethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-2-7-4(6)3-5;/h2-3,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTWXQXDMWILOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
459-73-4 (Parent) | |
| Record name | Glycine, ethyl ester, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
139.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623-33-6 | |
| Record name | Glycine ethyl ester hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, ethyl ester, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, ethyl ester, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthetic Methodologies and Process Optimization
Established Synthetic Pathways for Ethyl Aminoacetate Hydrochloride
The traditional and most widely employed method for synthesizing this compound involves a two-step process of esterification followed by salification. This pathway is valued for its reliability and relatively high yields.
Esterification and Salification Reactions
NH₂CH₂COOH + C₂H₅OH + HCl → NH₃⁺CH₂COOC₂H₅·Cl⁻ + H₂O google.com
This reaction is typically carried out by bubbling dry hydrogen chloride gas through ethanol (B145695) to create an acidic environment, followed by the addition of glycine (B1666218). The hydrogen chloride acts as a catalyst for the esterification and as the source of the chloride ion for the salt formation. semanticscholar.orgorgsyn.org An alternative approach utilizes thionyl chloride (SOCl₂) as a reagent, which reacts with ethanol to form ethyl chloride and sulfur dioxide, effectively driving the esterification forward. google.com
Optimization of Reaction Conditions and Yields
Significant efforts have been directed towards optimizing the reaction conditions to maximize the yield and purity of this compound. Key parameters that are manipulated include temperature, reaction time, and catalyst concentration.
One patented method describes a process where the reaction is carried out at a temperature of 70-80 °C, achieving a yield of over 94%. google.com Another established procedure involves refluxing a mixture of glycine, ethanol, and concentrated hydrochloric acid for 15 hours at 78°C, resulting in a yield of 96.5%. semanticscholar.org The importance of using specific concentrations of alcohol has been highlighted, as it can significantly impact the ease of formation and separation of the product. orgsyn.org For instance, using 96 percent alcohol, which contains a specific amount of water, has been found to be beneficial for the hydrolysis step in certain synthetic routes. orgsyn.org Post-reaction, the product is typically isolated through cooling, crystallization, centrifugation, and drying. google.com
Table 1: Comparison of Reaction Conditions and Yields for this compound Synthesis
| Catalyst/Reagent | Reactants | Temperature (°C) | Reaction Time (hours) | Yield (%) |
|---|---|---|---|---|
| Hydrogen Chloride | Glycine, Ethanol | 70-80 | Not Specified | >94 |
| Hydrochloric Acid | Glycine, Ethanol | 78 | 15 | 96.5 |
| Thionyl Chloride | Glycine, Anhydrous Ethanol | 20-90 | 2-6 | >90 |
Solvent Systems and Reagent Ratios
The choice of solvent and the stoichiometry of the reactants are critical for an efficient synthesis. Ethanol typically serves as both a reactant and the solvent. The use of absolute ethanol is common to minimize the presence of water, which can hinder the esterification equilibrium. orgsyn.org
The molar ratio of the reactants is a key factor in driving the reaction to completion. A common approach is to use a significant excess of ethanol to shift the equilibrium towards the formation of the ethyl ester. In one documented method, the weight ratio of glycine to dehydrated alcohol to hydrogen chloride is specified as 1:(2.5 ~ 3):(0.5 ~ 0.8). google.com In a process utilizing thionyl chloride, the molar ratio of glycine to absolute ethyl alcohol to thionyl chloride is given as 1:(0.5-1):(1-4). google.com
Advanced Synthetic Approaches and Innovations
In recent years, the chemical industry has been moving towards more sustainable and efficient manufacturing processes. This has led to the exploration of advanced synthetic approaches for this compound that incorporate green chemistry principles and process intensification.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental footprint of the production process. A key area of focus is the reduction of energy consumption. One innovative approach involves carrying out the esterification and salification at lower temperatures, which can significantly decrease energy costs associated with heating and cooling. google.com
Another green approach is the use of alternative, less hazardous reagents and catalysts. While not yet widely commercialized for this specific synthesis, research into solid acid catalysts for esterification reactions is a promising area that could eliminate the need for corrosive mineral acids like hydrochloric acid. Furthermore, the development of processes that minimize waste by, for example, recycling the mother liquor from the crystallization step, contributes to a more sustainable synthesis.
Microwave-assisted synthesis is another green technique that has shown potential in accelerating esterification reactions, often leading to shorter reaction times and reduced energy consumption. scirp.org This method has been successfully applied to the esterification of other amino acids and could be adapted for the synthesis of this compound, potentially avoiding the need for toxic solvents and high temperatures. scirp.org
Process Intensification and Scale-Up Considerations
Process intensification focuses on developing smaller, more efficient, and safer production methods. For the synthesis of this compound, this can involve the use of continuous flow reactors. Continuous flow chemistry offers several advantages over traditional batch processing, including better control over reaction parameters, enhanced heat and mass transfer, and improved safety when handling reactive intermediates. asymchem.combeilstein-journals.orgnih.gov The synthesis of related compounds, such as ethyl diazoacetate from glycine ethyl ester hydrochloride, has been successfully demonstrated in continuous flow systems. beilstein-journals.orgnih.govresearchgate.net
Mechanistic Investigations of Formation and Transformation
Reaction Kinetics and Thermodynamics of Esterification
The reaction mechanism is initiated by the protonation of the carbonyl oxygen of the glycine molecule by the acid catalyst. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. chemistrysteps.compearson.com This is generally the rate-controlling step of the esterification. rsc.org The subsequent steps involve proton transfer and the elimination of a water molecule to form the ester. masterorganicchemistry.com
While specific kinetic data for the esterification of glycine with ethanol is not extensively reported in readily available literature, studies on similar acid-catalyzed esterification reactions provide valuable insights. For instance, the activation energy (Ea) for the esterification of levulinic acid with ethanol has been reported to be in the range of 21-73 kJ/mol, depending on the catalyst and reaction conditions. researchgate.net Another study on the acid hydrolysis of glycine ethyl ester, the reverse reaction, has determined the Arrhenius parameters, providing a basis for understanding the kinetic landscape of this equilibrium. rsc.org
From a thermodynamic perspective, Fischer esterification reactions are generally considered to be nearly thermoneutral. For the reaction between acetic acid and various alcohols, the standard enthalpy change (ΔH°) is approximately -3 ± 2 kJ/mol, indicating that the reaction does not release or consume a significant amount of heat. ucr.ac.cr The equilibrium is primarily governed by the concentrations of reactants and products. To favor the formation of the ester, strategies such as using a large excess of the alcohol or removing water as it is formed are employed to shift the equilibrium according to Le Châtelier's principle. chemistrysteps.commasterorganicchemistry.com
Table 1: Comparative Kinetic and Thermodynamic Data for Esterification Reactions
| Reaction | Catalyst | Activation Energy (Ea) (kJ/mol) | Enthalpy Change (ΔH°) (kJ/mol) | Reference |
| Esterification of Levulinic Acid with Ethanol | Desilicated H-ZSM-5 | 73.14 | Not Reported | researchgate.net |
| Esterification of Levulinic Acid with Ethanol | Hydrochloric Acid | 26 | Not Reported | researchgate.net |
| Autocatalyzed Esterification of Lactic Acid with Ethanol | None (Autocatalyzed) | 47-49 | Not Reported | tuengr.com |
| Fischer Esterification of Palm Fatty Acids with Methanol | Methanesulphonic Acid | 42 | ~ -3 ± 2 (Average for Fischer Esterifications) | ucr.ac.cr |
Role of Hydrochloric Acid in Salt Formation Mechanisms
Hydrochloric acid (HCl) plays a dual, indispensable role in the synthesis of this compound. Its primary function is to act as a catalyst for the Fischer esterification reaction. chemistrysteps.compearson.com By donating a proton to the carbonyl oxygen of glycine, HCl activates the carboxylic acid group, thereby facilitating the nucleophilic attack by ethanol. chemistrysteps.compearson.com Anhydrous HCl, often introduced as a gas or generated in situ from reagents like thionyl chloride or trimethylchlorosilane, is particularly effective. echemi.comresearchgate.netstackexchange.com
The second crucial role of hydrochloric acid is the protonation of the basic amino group (-NH₂) of the glycine molecule. echemi.comstackexchange.com In the acidic medium, the lone pair of electrons on the nitrogen atom accepts a proton from HCl, forming a positively charged ammonium (B1175870) group (-NH₃⁺). This transformation is mechanistically significant for several reasons:
Prevents Self-Condensation: By protonating the amino group, its nucleophilicity is neutralized. This prevents side reactions, such as the self-amidation of glycine molecules to form peptides.
Aids in Product Isolation: The hydrochloride salt is typically a stable, white crystalline solid that is less soluble in the alcoholic reaction medium than the free ester base. google.comguidechem.com This difference in solubility facilitates the isolation and purification of the final product through crystallization, often by cooling the reaction mixture. orgsyn.orggoogle.com
X-ray emission spectroscopy studies have confirmed that the protonation state of the amino group influences the electronic structure around the carboxyl group, highlighting the intramolecular interactions that are modulated by the acidic environment. rsc.org
Influence of Reaction Parameters on Product Purity and Selectivity
The purity and selectivity of this compound synthesis are highly dependent on the careful control of several key reaction parameters. Optimizing these variables is essential for maximizing yield and minimizing the formation of byproducts.
Temperature: The reaction is typically carried out at elevated temperatures, often under reflux, to increase the reaction rate. orgsyn.orgprepchem.com However, excessively high temperatures can lead to decomposition or unwanted side reactions. google.com The subsequent cooling or crystallization step is also temperature-dependent; a controlled cooling rate can improve the crystal size and purity of the isolated product. google.com
Reactant Molar Ratio: The esterification is an equilibrium reaction. To drive the reaction towards the product side, a significant excess of ethanol is commonly used. masterorganicchemistry.comgoogle.com Patent literature describes weight ratios of glycine to dehydrated alcohol ranging from 1:2.5 to 1:3. google.com The concentration of hydrochloric acid is also critical; it must be sufficient to catalyze the reaction and ensure complete protonation of the amino group.
Solvent and Water Content: The choice and purity of the alcohol solvent are paramount. The use of absolute or dehydrated ethanol is often specified to minimize the presence of water, which would otherwise shift the equilibrium back towards the reactants through hydrolysis, thereby reducing the yield. orgsyn.orggoogle.com However, some procedures note that a specific, small amount of water may be necessary for the hydrolysis of an intermediate when starting from precursors like methyleneaminoacetonitrile. orgsyn.org In such cases, using 96% ethanol was found to be optimal, as more dilute alcohol led to a poorer grade and yield of the final product. orgsyn.org The removal of water formed during the reaction, for example, through azeotropic distillation, is another strategy to improve the conversion rate. academax.com
Reaction Time: The duration of the reaction must be sufficient to allow the system to reach equilibrium or achieve a desired conversion. Typical reaction times reported in various procedures range from 2 to 6 hours. google.comacademax.com
Table 2: Influence of Key Reaction Parameters on Synthesis Outcomes
| Parameter | Condition/Variation | Effect on Purity and Selectivity | Reference |
| Temperature | Reflux (e.g., 70-80 °C) | Increases reaction rate. | google.com |
| Controlled Cooling (e.g., to 10-30 °C) | Promotes crystallization and isolation of pure product. | google.comgoogle.com | |
| Molar Ratio | Excess Ethanol (e.g., Glycine:Ethanol wt ratio 1:2.5 to 1:3) | Shifts equilibrium to favor ester formation, increasing yield. | google.com |
| Glycine:HCl:Ethanol (molar ratio 1:1-10:1-100) | Ensures catalysis and complete salt formation. | google.com | |
| Water Content | Use of Dehydrated/Absolute Alcohol | Minimizes reverse hydrolysis reaction, improving yield. | orgsyn.orggoogle.com |
| Use of 95-96% Alcohol vs. more dilute alcohol | Can be optimal in specific synthetic routes; overly dilute alcohol reduces yield and purity. | google.comorgsyn.org | |
| Removal of Water (e.g., by azeotropic distillation) | Drives the equilibrium toward product formation, increasing conversion. | academax.com | |
| Reaction Time | 2-6 hours | Allows the reaction to approach equilibrium for maximum yield. | google.comacademax.com |
Chemical Reactivity and Transformation Studies
Reactions Involving the Amino Group
The amino group in ethyl aminoacetate hydrochloride is present as an ammonium (B1175870) salt, which influences its nucleophilicity. For the nitrogen to act as a nucleophile, neutralization is typically required to free the lone pair of electrons. scielo.brresearchgate.net
The formation of an amide bond is a cornerstone reaction involving the amino group of ethyl aminoacetate. However, due to the presence of the hydrochloride salt, the amino group is protonated, rendering it non-nucleophilic. scielo.br Consequently, direct amidation is not feasible. The free amino group must first be generated by the addition of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride. scielo.br Once liberated, the free amine can react with various acylating agents to form amides.
This strategy is employed in the synthesis of pharmacologically active molecules. For instance, this compound has been used to synthesize amide-based prodrugs of flurbiprofen. In these syntheses, after neutralization, the free amino ester attacks an activated carboxylic acid derivative of flurbiprofen to form the desired amide. scielo.br Similarly, it is used in the synthesis of amino acid ester-coupled caffeoylquinic acid derivatives, where it reacts with a carboxylic acid group in the presence of coupling agents like BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphoniumhexa-fluorophosphate) and a base like DIEA (N,N-Diisopropylethylamine). nih.gov
Table 1: Conditions for Amidation Reactions
| Reactant | Coupling Agent/Method | Base | Product Type |
|---|---|---|---|
| Flurbiprofen Derivative | DCC (N,N'-Dicyclohexylcarbodiimide) | Triethylamine | Flurbiprofen-amide prodrug |
| Chlorogenic Acid Derivative | BOP reagent | DIEA | Caffeoylquinic acid amide |
| Acetylsalicylic Acid | Thionyl Chloride (to form acid chloride) | Triethylamine | N-acetylsalicylglycine ethyl ester |
Sulfonylation involves the formation of a sulfonamide by reacting the amino group with a sulfonyl chloride. Research has demonstrated that the sulfonylation of α-amino acid ester hydrochlorides, including ethyl 2-aminoacetate hydrochloride, can proceed efficiently. researchgate.net In a notable study, the reaction was carried out with various sulfonyl chlorides. The findings indicated that these reactions can proceed effectively even without the addition of a base or catalyst, which is advantageous for simplifying the procedure. researchgate.net
The reaction between ethyl 2-aminoacetate hydrochloride and tosyl chloride, for example, yields the corresponding N-tosylated product. The isolated yields for these types of reactions are reported to be in the range of 77-85% after a short reaction time of 10 minutes. researchgate.net
Table 2: Sulfonylation of α-Amino Acid Ester Hydrochlorides
| Amino Acid Ester Hydrochloride | Sulfonylating Agent | Conditions | Isolated Yield (%) |
|---|---|---|---|
| Ethyl 2-aminoacetate hydrochloride | Tosyl chloride | No base, 10 min | 77-85 |
| Other α-amino acid esters | Various sulfonyl chlorides | No base, 10 min | 77-85 |
Data derived from a study on the scope of sulfonylation reactions. researchgate.net
The amino group is a prime target for derivatization, often to enhance the analyte's properties for chromatographic analysis. A common method is the reaction with alkyl chloroformates, such as ethyl chloroformate. nih.govresearchgate.net This one-step derivatization in an aqueous medium targets the amino group to form N-ethoxycarbonyl derivatives. nih.gov This process is rapid and allows for the simultaneous derivatization of multiple functional groups, making it highly suitable for preparing samples for gas chromatography-mass spectrometry (GC-MS) analysis. nih.govresearchgate.net The derivatization improves the volatility and thermal stability of the amino acid ester, facilitating its separation and detection. researchgate.net
Reactions Involving the Ester Group
The ethyl ester group of the compound is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.
Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Acidic Hydrolysis : When heated with a dilute acid like hydrochloric acid, the ester group of this compound is hydrolyzed. libretexts.org The products of this reaction are glycine (B1666218) and ethanol (B145695). Under these acidic conditions, the amino group of the resulting glycine will be protonated, forming glycine hydrochloride. researchgate.net
Alkaline Hydrolysis : In the presence of a base such as sodium hydroxide, the ester undergoes saponification. libretexts.orgresearchgate.net This reaction produces the sodium salt of glycine (sodium glycinate) and ethanol. Mild bases like lithium hydroxide in a solvent mixture of dioxane or THF and water are also effective and can complete the reaction at room temperature. researchgate.net The rate of hydrolysis can be monitored by titrating the amount of acid produced (in acidic hydrolysis) or base consumed over time. youtube.com
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction allows for the conversion of the ethyl ester of glycine into other alkyl esters (e.g., methyl, isopropyl, or benzyl esters). The reaction is an equilibrium process that can be driven to completion by using a large excess of the new alcohol, which often serves as the solvent. masterorganicchemistry.comorganic-chemistry.org
Acid-Catalyzed Transesterification : In the presence of a strong acid catalyst (e.g., HCl, H₂SO₄), the carbonyl oxygen of the ester is protonated, activating it towards nucleophilic attack by another alcohol. masterorganicchemistry.com
Base-Catalyzed Transesterification : A strong base, typically the alkoxide corresponding to the desired alcohol (e.g., sodium methoxide for conversion to a methyl ester), can also catalyze the reaction. The alkoxide acts as a potent nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com
Various catalysts, including zinc clusters and silica chloride, have been shown to efficiently promote transesterification under mild conditions. organic-chemistry.org
Cyclization Reactions in Amino Acid Ester Chemistry
This compound, also known as glycine ethyl ester hydrochloride, serves as a versatile building block in organic synthesis, particularly in the formation of cyclic compounds. Its bifunctional nature, possessing both a primary amine and an ester group, allows it to participate in a variety of cyclization reactions to form heterocyclic systems. One of the notable applications is in the synthesis of agrochemicals. For instance, it is a key intermediate in the preparation of dichlorovinylcyclopropane carboxylic acid, which is a crucial component of certain pesticides nih.govresearchgate.net.
The reactivity of the amino and ester groups can be selectively utilized to construct different ring systems. The amino group can act as a nucleophile to attack an electrophilic center, leading to the formation of nitrogen-containing heterocycles. For example, it can be used in amidation reactions with carboxylic acids or their derivatives, which can be a step in a multi-step synthesis of cyclic peptides or other complex molecules nih.gov.
In one synthetic approach, this compound is reacted with other reagents under specific conditions to yield the desired cyclic product. For example, in the synthesis of certain hypolipidemic agents, it participates in an amidation reaction with a carboxylic acid in the presence of BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphoniumhexa-fluorophosphate) and DIEA (diisopropylethylamine) to form an amide linkage, which is a precursor to a final cyclic product nih.gov.
Participation in Complexation and Coordination Chemistry
Ligand Properties and Metal Interactions
This compound is capable of acting as a ligand in coordination chemistry, where it can bind to metal ions to form stable complexes. The molecule possesses two potential coordination sites: the nitrogen atom of the amino group and the oxygen atom of the carbonyl group in the ester moiety. This allows it to function as a bidentate ligand, chelating to a metal center to form a five-membered ring, which is a thermodynamically stable arrangement.
The coordination of ethyl aminoacetate to a metal ion is influenced by factors such as the nature of the metal ion, the pH of the solution, and the presence of other competing ligands. In its hydrochloride form, the amino group is protonated, and deprotonation is necessary for it to act as a neutral ligand. The interaction with metal ions typically involves the lone pair of electrons on the amino nitrogen and one of the lone pairs on the carbonyl oxygen. Spectroscopic studies, such as infrared spectroscopy, can be used to investigate the coordination mode, as shifts in the vibrational frequencies of the N-H and C=O bonds are observed upon complexation .
Formation of Organometallic Complexes
The ability of ethyl aminoacetate to act as a ligand has been demonstrated through the successful synthesis and characterization of several organometallic complexes. X-ray crystallography has been instrumental in elucidating the precise structures of these complexes, confirming the coordination of the ethyl aminoacetate ligand to the metal center.
Notable examples include complexes with palladium(II) and cobalt(II)/(III) nih.govresearchgate.net. For instance, the crystal structure of dichloro-bis(glycine ethyl ester)-palladium(II) has been reported, showcasing the coordination of two glycine ethyl ester ligands to a central palladium atom nih.govresearchgate.net. Similarly, cobalt complexes such as p,p-(µ2-peroxo)-bis(tris(2-aminoethyl)-amine-N,N',N'',N''')-bis(ethylglycinate-N)-cobalt(II) tetraperchlorate and cis-β2-((s,s)-chloro-(glycine ethyl ester-N)-(triethylenetetramine)-cobalt(III) dichloride trihydrate have been synthesized and structurally characterized nih.govresearchgate.net. These studies provide concrete evidence of the formation of stable organometallic complexes where ethyl aminoacetate plays a key role as a ligand.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.965 |
| b (Å) | 12.543 |
| c (Å) | 5.972 |
| β (°) | 103.630 |
Note: The data in the table above is for a representative crystal structure containing a glycine ester derivative and is provided for illustrative purposes of the types of data obtained from X-ray crystallographic studies of such complexes nih.govresearchgate.net.
Stability and Degradation Pathways in Research Environments
Hydrolytic Stability Studies
The stability of this compound in aqueous environments is a critical factor in its application in biochemical research and as a pharmaceutical intermediate. As an ester, it is susceptible to hydrolysis, a reaction in which the ester bond is cleaved by water to yield the corresponding carboxylic acid (glycine) and alcohol (ethanol). This reaction can be catalyzed by both acids and bases.
The hydrochloride salt form enhances the stability of the compound, making it less prone to degradation during storage jindunchemistry.com. In aqueous solutions, the rate of hydrolysis is dependent on the pH and temperature. Generally, ester hydrolysis is slower at neutral pH and accelerates under acidic or basic conditions. Studies on the hydrolysis of similar esters, such as ethyl acetate, have shown that the reaction follows second-order kinetics in the presence of a base uv.esinternationaljournalssrg.orgscihub.org.
The hydrolysis of glycine ethyl ester can also be promoted by metal ions. For example, the hydrolysis of this ester is significantly accelerated when it is coordinated to a cobalt(III) center acs.org. This metal-promoted hydrolysis is a well-documented phenomenon in coordination chemistry and highlights the influence of the chemical environment on the stability of the ester linkage.
Thermal Degradation Mechanisms and Products
The thermal stability of this compound is an important consideration for its handling and storage. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have been used to investigate its behavior upon heating. Research has shown that the compound is thermally stable up to 174 °C researchgate.net. Beyond this temperature, it begins to decompose.
When subjected to high temperatures, this compound undergoes thermal decomposition, breaking down into smaller, volatile molecules. The primary hazardous decomposition products generated during this process include carbon oxides (carbon monoxide and carbon dioxide), hydrogen chloride, and nitrogen oxides nih.gov. The formation of these toxic gases necessitates careful handling of the compound at elevated temperatures.
The mechanism of thermal degradation for amino acid esters can be complex and may involve multiple pathways, including intramolecular elimination reactions and fragmentation of the molecule. The presence of the hydrochloride salt can also influence the degradation pathway, with the chloride ion potentially playing a role in the decomposition process.
| Parameter | Information |
|---|---|
| Thermal Stability | Stable up to 174 °C |
| Hazardous Decomposition Products | Carbon oxides, Hydrogen chloride, Nitrogen oxides |
Theoretical and Computational Studies
Quantum Chemical Investigations
Quantum chemical investigations employ the principles of quantum mechanics to model and analyze molecules. These studies provide detailed information about molecular geometry, electronic properties, and spectroscopic features.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and thermodynamic properties. For ethyl aminoacetate hydrochloride (C₄H₁₀ClNO₂), DFT calculations can fully optimize the molecular structure, determining bond lengths, bond angles, and dihedral angles. nih.gov
Experimental studies have determined that glycine (B1666218) ethyl ester hydrochloride crystallizes in the monoclinic system with the space group P2₁/c. nih.govresearchgate.net These crystallographic data serve as an excellent starting point and benchmark for DFT calculations. nih.gov The calculations can be further refined to model the molecule in different environments, such as the gas phase or in solution, by incorporating solvent models. nih.gov
DFT calculations can also predict infrared (IR) spectra, which can be compared with experimental data to validate the accuracy of the computational model. nist.gov Furthermore, thermodynamic properties like enthalpy and Gibbs free energy can be calculated, offering insights into the compound's stability and the energetics of its formation. semanticscholar.org
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.965 |
| b (Å) | 12.543 |
| c (Å) | 5.972 |
| α (°) | 90.00 |
| β (°) | 103.630 |
| γ (°) | 90.00 |
Data sourced from He et al. (2010) as cited in PubChem and ResearchGate. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). This gap is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.orgnih.gov Conversely, a large gap indicates high kinetic stability. nih.gov
For this compound, the HOMO is expected to be localized on the chloride anion and the carbonyl oxygen atom, while the LUMO would be centered on the protonated amino group. The HOMO-LUMO gap can be precisely calculated using methods like time-dependent DFT (TD-DFT). bhu.ac.in This analysis helps in predicting the sites susceptible to nucleophilic and electrophilic attack. For instance, a study on related compounds derived from amino acid esters showed that low HOMO-LUMO gap values indicated high reactivity. semanticscholar.org A study on glycine calculated a HOMO energy of -6.726 eV and a LUMO energy of -0.637 eV. researchgate.net
Table 2: Illustrative Frontier Orbital Energies
| Molecule/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Glycine (Theoretical) | -6.726 | -0.637 | 6.089 |
| Naphthalene (Theoretical) | -5.795 | -1.003 | 4.792 |
Note: These values are for related molecules and illustrate the concept. Specific values for this compound would require dedicated calculations. Data sourced from various theoretical studies. researchgate.netnih.gov
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on a molecule's surface. libretexts.orgavogadro.cc It is invaluable for predicting how molecules will interact with each other, identifying regions that are rich or deficient in electrons. libretexts.org
In an MEP map, different colors represent different values of electrostatic potential.
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.
Green: Represents areas of neutral potential. avogadro.ccresearchgate.net
For the this compound cation (CH₃CH₂OC(O)CH₂NH₃⁺), the MEP map would show a strong positive potential (blue) around the -NH₃⁺ group due to the positive charge and the hydrogen atoms. The region around the carbonyl oxygen (C=O) would exhibit a negative potential (red), indicating a site for electrophilic interaction. researchgate.net The chloride ion (Cl⁻) would be a separate entity with a strong negative potential. This visualization helps explain the intermolecular hydrogen bonding (N-H···Cl and C-H···O) observed in the crystal structure. nih.govresearchgate.net
Molecular Dynamics Simulations of this compound Systems
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as conformational changes, diffusion in a solvent, and interactions with other molecules like proteins or surfaces.
For this compound, MD simulations could be employed to study several phenomena:
Solvation: Simulating the compound in an aqueous environment to understand how water molecules arrange around the cation and the chloride ion, and to calculate properties like the free energy of solvation.
Conformational Analysis: Exploring the different possible conformations of the ethyl aminoacetate cation in solution and their relative stabilities.
Interaction with Biomolecules: Modeling the interaction of glycine ethyl ester with proteins, for example in its use for carboxyl-footprinting studies, where it derivatizes glutamate (B1630785) and aspartate residues. mpbio.com MD simulations could reveal the binding modes and interaction energies involved in this process.
Structure-Reactivity Relationships and Mechanistic Predictions
The theoretical and computational studies described above provide a foundation for understanding the relationship between the structure of this compound and its chemical reactivity. nih.gov
The presence of the protonated amino group makes it stable but also primes it for certain reactions. The ester group is susceptible to hydrolysis under basic or acidic conditions. The compound serves as a crucial intermediate in various syntheses, including peptide synthesis and the preparation of pesticide intermediates. nih.govchemicalbook.com Computational chemistry can elucidate why it is a good substrate for these reactions. For example, the MEP map identifies the specific atoms involved in intermolecular interactions, and FMO analysis indicates the molecule's ability to react with nucleophiles or electrophiles. bhu.ac.in
Computational chemistry can be used to model the entire pathway of a chemical reaction, identifying transition states and intermediates and calculating the associated energy barriers. nih.gov This is crucial for understanding reaction mechanisms and predicting reaction outcomes.
For this compound, several reaction pathways could be modeled:
Esterification: The formation of glycine ethyl ester from glycine and ethanol (B145695), catalyzed by hydrochloric acid, is a classic esterification reaction. semanticscholar.org DFT calculations can model the protonation of the carboxylic acid, the nucleophilic attack by ethanol, the formation of the tetrahedral intermediate, and the final dehydration step, determining the rate-limiting step of the process. nih.govmdpi.com
Peptide Bond Formation: Glycine ethyl ester hydrochloride is used in peptide synthesis. chemicalbook.com Computational models can simulate its reaction with an N-protected amino acid, often activated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). mpbio.com These models can help in understanding the mechanism of the coupling agent and predicting the stereochemical outcome of the reaction.
By combining these computational approaches, a comprehensive theoretical understanding of this compound's properties and reactivity can be achieved, guiding its application in synthesis and materials science.
Prediction of Spectroscopic Properties
Theoretical and computational methods are instrumental in predicting and interpreting the spectroscopic properties of this compound. By employing computational chemistry, researchers can simulate spectra, such as Infrared (IR), Raman, and UV-Vis, which complement and aid in the analysis of experimental data.
Studies have reported the use of techniques like Fourier Transform Infrared (FT-IR) spectroscopy, UV-Vis-NIR (Near-Infrared) spectroscopy, and fluorescence spectroscopy to characterize the compound. researchgate.net Through analysis of its UV-Vis-NIR spectrum, an indirect allowed transition with a band gap of 5.21 eV has been determined. researchgate.net The compound is noted for its high transmittance in the visible region. researchgate.net
Computational approaches, particularly Density Functional Theory (DFT), are valuable for interpreting the vibrational spectra (FT-IR and Raman) of molecules like this compound. nih.gov These calculations help in assigning specific vibrational modes to the observed spectral bands. While experimental FT-IR and Raman spectra are available from various sources, detailed theoretical predictions and assignments for this compound involve complex calculations that correlate computed vibrational frequencies with experimental observations. nih.gov
Intermolecular Interactions and Hydrogen Bonding Analysis
The crystal structure of this compound, which exists as the salt (2-ethoxy-2-oxoethyl)azanium chloride (C₄H₁₀NO₂⁺·Cl⁻), is significantly influenced by a network of intermolecular hydrogen bonds. researchgate.netnih.gov These interactions are crucial in determining the packing of the ions in the solid state.
The primary hydrogen bonding interactions involve the ammonium (B1175870) group (–NH₃⁺) of the cation and the chloride anion (Cl⁻). The three hydrogen atoms of the ammonium group act as hydrogen bond donors, forming strong and highly directional N–H···Cl hydrogen bonds with three different chloride anions. researchgate.net This specific interaction pattern leads to the formation of a tape-like or chain-like arrangement of the ion pairs. researchgate.net
In addition to these primary interactions, weaker intermolecular forces are also present. These include C–H···Cl and C–H···O hydrogen bonds, which contribute to the formation of a more extensive, two-dimensional supramolecular network. researchgate.net Computational chemistry provides tools to analyze these interactions, with computed properties indicating the presence of hydrogen bond donors and acceptors within the structure. nih.govnih.gov
The key hydrogen bonding interactions identified through crystallographic studies are summarized in the table below.
| Interaction Type | Description | Structural Consequence |
| N–H···Cl | Strong, directional hydrogen bonds between the ammonium group (donor) and the chloride anion (acceptor). researchgate.net | Formation of a tape-like arrangement of ion pairs. researchgate.net |
| C–H···Cl | Weaker hydrogen bonds between carbon-hydrogen groups and the chloride anion. researchgate.net | Contributes to a 2D supramolecular network. researchgate.net |
| C–H···O | Weaker hydrogen bonds between carbon-hydrogen groups and the carbonyl oxygen. researchgate.net | Further stabilizes the crystal packing. researchgate.net |
Analytical Methodologies for Research Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of ethyl aminoacetate hydrochloride by examining the interaction of the molecule with electromagnetic radiation.
Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule. FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
In the analysis of this compound, FT-IR spectra are often recorded using a potassium bromide (KBr) pellet technique or with an Attenuated Total Reflectance (ATR) accessory. nih.gov The resulting spectrum displays characteristic absorption bands corresponding to the various vibrational modes of the molecule's functional groups. Key vibrational bands for this compound include:
N-H stretching: The ammonium (B1175870) group ([NH₃⁺]) gives rise to broad and strong absorptions in the region of 3100-2800 cm⁻¹.
C-H stretching: Aliphatic C-H stretching vibrations from the ethyl and methylene (B1212753) groups are observed between 3000 and 2850 cm⁻¹.
C=O stretching: A strong absorption band characteristic of the ester carbonyl group is typically found around 1740 cm⁻¹.
N-H bending: The bending vibrations of the ammonium group appear in the 1600-1500 cm⁻¹ region.
C-O stretching: The C-O stretching of the ester group is visible in the 1250-1000 cm⁻¹ range.
FT-Raman spectroscopy provides complementary information to FT-IR. nih.gov While FT-IR is particularly sensitive to polar functional groups like the carbonyl group, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. epequip.com For this compound, the C-C skeletal vibrations and some C-H modes may be more prominent in the Raman spectrum. researchgate.net The combination of both FT-IR and FT-Raman provides a more complete vibrational profile of the molecule. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum typically shows distinct signals corresponding to the different proton environments in the molecule. chemicalbook.com
| Assignment | Chemical Shift (δ) in ppm (D₂O) | Multiplicity | Integration |
| Ethyl (-CH₃) | ~1.29 | Triplet | 3H |
| Methylene (-CH₂- of ethyl) | ~4.30 | Quartet | 2H |
| Methylene (α-CH₂) | ~3.92 | Singlet | 2H |
| Ammonium (-NH₃⁺) | Variable (often not observed in D₂O due to exchange) | - | - |
| Data sourced from typical spectra and may vary slightly based on solvent and instrument frequency. chemicalbook.com |
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the different carbon atoms in the molecule. nih.gov
| Assignment | Chemical Shift (δ) in ppm |
| Ethyl (-CH₃) | ~14 |
| Methylene (-CH₂- of ethyl) | ~63 |
| Methylene (α-CH₂) | ~41 |
| Carbonyl (C=O) | ~169 |
| Data represents typical values and may vary based on experimental conditions. nih.govnih.gov |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of the free base, glycine (B1666218) ethyl ester, shows a molecular ion peak (M⁺) at m/z 103. nist.gov Common fragments observed in the EI spectrum correspond to the loss of various parts of the molecule, such as the ethoxy group (-OC₂H₅) or the entire ester group.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like amino acid hydrochlorides. In positive ion mode ESI-MS, this compound is typically observed as the protonated molecule of the free base, [M+H]⁺, at an m/z corresponding to the cation CCOC(=O)C[NH₃]⁺, which is 104. nih.govnih.gov This technique is often coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion, which can aid in structural confirmation.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile and polar compounds like this compound.
A common approach involves reverse-phase HPLC (RP-HPLC). sielc.com In this mode, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid is often employed. sielc.comscielo.br The use of formic acid makes the mobile phase compatible with mass spectrometric detection (LC-MS). sielc.com
Purity assessment is achieved by monitoring the elution profile with a UV detector, typically at a low wavelength around 200-210 nm, as the molecule lacks a strong chromophore. sielc.com The presence of impurities would be indicated by additional peaks in the chromatogram. Pre-column derivatization with reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) can be used to attach a chromophore or fluorophore to the amino group, significantly enhancing detection sensitivity. researchgate.net
Gas Chromatography (GC) can also be utilized for the analysis of this compound, although it is more suitable for the more volatile free base, ethyl glycinate (B8599266). For the analysis of the hydrochloride salt, derivatization is often necessary to increase volatility and thermal stability.
When analyzing for related amine compounds, a capillary column with a polar stationary phase, such as one based on polyethylene (B3416737) glycol (e.g., DB-CAM), is often used. nih.gov A flame ionization detector (FID) provides good sensitivity for organic compounds. nih.gov For more selective detection of the nitrogen-containing analyte, a Nitrogen-Phosphorus Detector (NPD) can be employed, which offers higher selectivity and minimizes interference from other non-nitrogenous compounds. epa.gov
For unambiguous identification, GC can be coupled with a mass spectrometer (GC-MS). nih.govnih.gov This allows for the separation of components by GC followed by their identification based on their mass spectra.
X-ray Diffraction Studies for Solid-State Structural Elucidation
X-ray diffraction (XRD) is a cornerstone analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology has been applied to this compound, providing definitive insights into its solid-state structure, including bond lengths, bond angles, and crystal packing.
Detailed research findings from single-crystal X-ray diffraction studies have elucidated the crystallographic parameters of this compound. The compound crystallizes in the monoclinic system with the space group P2₁/c. nih.govdaneshyari.comresearchgate.net This space group indicates a specific set of symmetry elements present within the crystal lattice. The asymmetric unit of this compound consists of one (2-ethoxy-2-oxoethyl)azanium cation (C₄H₁₀NO₂⁺) and one chloride anion (Cl⁻). nih.gov
The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Strong N-H···Cl hydrogen bonds are observed, linking the ammonium group of the cation to the chloride anions. researchgate.net These interactions are fundamental in forming a tape-like motif that extends along the c-axis of the crystal lattice. researchgate.net
Below are the detailed crystallographic data for this compound.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₄H₁₀ClNO₂ |
| Formula Weight | 139.58 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| Unit Cell Dimensions | |
| a | 8.965 Å |
| b | 12.543 Å |
| c | 5.972 Å |
| α | 90.00° |
| β | 103.630° |
| γ | 90.00° |
| Cell Volume | |
| Volume | 652.8 ų |
| Z (molecules per unit cell) | 4 |
| Data Collection | |
| Temperature | 123 K |
| Radiation | MoKα (λ = 0.71073 Å) |
| Refinement | |
| R-factor | 0.0338 |
Data sourced from He, Yong-Jun, et al. (2010) and available on the Crystallography Open Database (COD Number: 2226800). nih.govresearchgate.net
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Glycine ethyl ester hydrochloride |
| (2-Ethoxy-2-oxoethyl)azanium |
Emerging Research Areas and Future Directions
Role in Biochemical and Biological Research Tools
Ethyl aminoacetate hydrochloride and its parent compound, glycine (B1666218) ethyl ester, serve as important tools in biochemical and biological research, particularly in the study of amino acids and their complex roles in biological systems.
Studies in Amino Acid Metabolism and Pathways
This compound, also known by its synonym glycine ethyl ester hydrochloride, is utilized as a precursor and building block in the synthesis of more complex molecules for studying metabolic processes. anshulchemicals.comscielo.br Its structural similarity to glycine allows it to be a starting material for creating derivatives that can be used to probe metabolic pathways. nih.gov For instance, it has been used in the synthesis of novel amino acid ester-coupled caffeoylquinic acid derivatives designed to investigate potential hypolipidemic agents. nih.gov These synthetic derivatives help in understanding lipid accumulation in liver cells and the regulation of genes involved in lipid metabolism. nih.gov
The esterification of amino acids, such as glycine to form its ethyl ester hydrochloride, is a fundamental step that allows for further chemical modifications. scielo.br This process protects the carboxylic acid group, enabling the amino group to be used in reactions like amide bond formation, a key step in the synthesis of peptides and other biologically active molecules. scielo.br A general synthesis method involves refluxing glycine with ethanol (B145695) in the presence of hydrochloric acid. granthaalayahpublication.org
Table 1: Synthesis of this compound
| Reactants | Conditions | Product | Reference |
|---|
While direct studies on the metabolic fate of this compound itself are not extensively documented in the reviewed literature, its role as a synthetic precursor is crucial for creating tools to study amino acid and lipid metabolism.
Investigations into Enzymatic Reactions and Mechanisms
The ester and amino groups in this compound make it a substrate and a building block for investigating enzymatic reactions. While specific studies detailing the enzymatic hydrolysis of this compound are not prevalent in the searched literature, related research provides insights. For example, the enzymatic hydrolysis of other esters, like ethyl acetate, using lipase (B570770) in innovative reactor systems has been studied to understand enzyme kinetics and stability. nih.gov
More directly, glycine ethyl ester hydrochloride is used in the synthesis of amide derivatives to study their potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. granthaalayahpublication.org In these studies, the ethyl glycinate (B8599266) core is coupled with various other molecules to create a library of compounds that are then tested for their biological activity. granthaalayahpublication.org The synthesis of these derivatives often involves enzymatic or enzyme-mimicking conditions, highlighting the compound's utility in developing new therapeutic agents and understanding their interaction with enzymes. granthaalayahpublication.org
Potential in Material Science and Advanced Materials
The unique properties of amino acid derivatives are being explored for applications in the development of advanced materials, particularly in the field of renewable energy.
Applications as Additives in Perovskite Materials (aminoacetate hydrochloride)
Amino acid-based hydrochlorides, such as glycine hydrochloride, which is structurally very similar to aminoacetate hydrochloride, have emerged as effective additives in the fabrication of perovskite solar cells (PSCs). tue.nlnanoge.org These additives have been shown to improve the performance and stability of PSCs. tue.nlnanoge.orgjlu.edu.cn
The introduction of glycine hydrochloride (GlyHCl) into lead-tin (Pb-Sn) based perovskite materials has been found to enhance the material's properties in several ways. tue.nlnanoge.org Research indicates that GlyHCl can act as a nucleation center during the perovskite film formation, leading to larger and more uniform crystal grains. nanoge.org This improved crystallinity results in a smoother and more compact film, which is crucial for efficient charge transport and reduced recombination losses. tue.nl
Table 2: Effects of Glycine Hydrochloride (GlyHCl) Additive on Perovskite Solar Cells
| Property | Observation | Reference |
|---|---|---|
| Crystallization | Improved, leading to smoother and more compact films | tue.nl |
| Non-radiative recombination | Reduced in the bulk material | tue.nl |
| Hole Extraction | Facilitated at the interface with the hole transport layer | tue.nl |
Novel Catalytic Applications in Organic Transformations
Currently, the use of this compound as a catalyst in organic transformations is not a well-documented area of research in the available scientific literature. While it is extensively used as a reagent and building block in various syntheses, its direct application as a catalyst has not been a focus of the studies reviewed.
Advanced Synthetic Methodologies Integration (e.g., Flow Chemistry, Photoredox Catalysis)
This compound is being integrated into modern and advanced synthetic methodologies, such as flow chemistry, to enable safer and more efficient chemical processes.
The synthesis of ethyl diazoacetate, a versatile but potentially explosive reagent, has been successfully and safely achieved using glycine ethyl ester hydrochloride in a continuous flow microreactor system. This method offers significant advantages over traditional batch processes by minimizing the amount of the hazardous diazo compound present at any given time. The flow synthesis involves the reaction of an aqueous solution of glycine ethyl ester hydrochloride and sodium nitrite (B80452) with dichloromethane (B109758) in a biphasic system.
While the integration of this compound in flow chemistry is established, its application in photoredox catalysis is less direct. Research on photoredox-catalyzed reactions of glycine derivatives has been reported, for instance, in the site-selective alkylation of N-arylated glycine derivatives. researchgate.net These studies demonstrate the potential of using light-driven catalysis to functionalize the glycine backbone. However, specific examples directly employing this compound as a key component in a photoredox catalytic cycle are not prominent in the current literature. researchgate.netacs.org
Q & A
Q. What are the optimal synthetic routes for ethyl aminoacetate hydrochloride, and how can purity be assessed?
this compound is synthesized via esterification of glycine with ethanol in the presence of hydrogen chloride. A representative method involves refluxing ethanol with methyleneaminoacetonitrile and HCl, followed by hot filtration to remove ammonium chloride. Crystallization yields the product in 88% purity with a melting point of 142–143°C . Purity assessment typically employs melting point analysis, NMR spectroscopy, and HPLC. Challenges include minimizing by-products like unreacted glycine or residual solvents, which can be addressed via recrystallization (e.g., ethanol/ether mixtures) .
Q. How does the compound’s solubility profile impact its use in aqueous vs. organic reaction systems?
The compound is highly water-soluble due to its hydrochloride salt form, making it suitable for aqueous-phase reactions (e.g., peptide coupling). However, its limited solubility in non-polar solvents (e.g., ether) necessitates polar aprotic solvents like DMF for organic syntheses. Researchers must adjust solvent systems based on reaction partners—e.g., using chloroform for amidation reactions with acyl chlorides .
Q. What are standard protocols for characterizing this compound derivatives?
Derivatives such as amides or esters are characterized via:
- FT-IR : To confirm ester C=O (∼1740 cm⁻¹) and amide N–H (∼3300 cm⁻¹) stretches.
- ¹H/¹³C NMR : For structural elucidation (e.g., ethyl group protons at δ 1.2–1.4 ppm).
- Mass spectrometry : To verify molecular ion peaks (e.g., m/z 139.58 for the parent compound) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for this compound synthesis?
Discrepancies in yields (e.g., 88% vs. lower literature values) often arise from variations in HCl concentration, reaction time, or crystallization conditions. A systematic study could optimize parameters:
Q. What mechanistic insights explain by-product formation during amidation reactions with this compound?
By-products like hydantoin-3-acetic acid (m.p. 195–196°C) form via cyclization under acidic conditions. For example, heating this compound with carbonyl chloride can produce carbonyldiaminomalonate intermediates, which cyclize to hydantoin derivatives. Mitigation strategies include:
- Controlled pH : Using buffered conditions to prevent unwanted cyclization.
- Protecting groups : Temporarily blocking the amino group during acylations .
Q. How does the deliquescent nature of this compound derivatives affect storage and experimental reproducibility?
Derivatives like ethyl 2-(3'-dimethylaminopropionamido)acetate hydrochloride are highly hygroscopic, leading to inconsistent mass measurements and reactivity. Recommendations include:
- Storage : Desiccators with silica gel or anhydrous calcium sulfate.
- Handling : Conducting reactions under inert atmosphere (N₂/Ar) to prevent moisture absorption .
Q. What are the implications of fluorine substitution on the biological activity of this compound analogs?
Fluorinated analogs (e.g., 2-fluorothis compound) exhibit altered toxicity profiles. For instance, the LD₅₀ in mice increases from 6 mg/kg (methyl fluoroacetate) to 20 mg/kg for fluorinated glycine esters, suggesting reduced acute toxicity. Researchers should evaluate fluorine’s electronic effects on reactivity and bioactivity using in vitro assays (e.g., enzyme inhibition) .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
